5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine
Description
This compound belongs to the triazolobenzodiazepine class, characterized by a fused triazole and benzodiazepine core. Its structure includes a 9-chloro substitution, a 4-methyl group, and a 2-thienyl moiety at position 1. These substituents influence its pharmacokinetic and pharmacodynamic properties, distinguishing it from other benzodiazepine derivatives. The compound’s synthesis involves multi-step reactions, as inferred from analogous triazolobenzodiazepine preparations described in the literature .
Properties
CAS No. |
54028-85-2 |
|---|---|
Molecular Formula |
C15H13ClN4S |
Molecular Weight |
316.8 g/mol |
IUPAC Name |
9-chloro-4-methyl-1-thiophen-2-yl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |
InChI |
InChI=1S/C15H13ClN4S/c1-9-8-17-11-5-4-10(16)7-12(11)20-14(9)18-19-15(20)13-3-2-6-21-13/h2-7,9,17H,8H2,1H3 |
InChI Key |
KOHPHQCLTLKOPZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNC2=C(C=C(C=C2)Cl)N3C1=NN=C3C4=CC=CS4 |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 5,6-Dihydro-9-chloro-4-methyl-1-(2-thienyl)-4H-s-triazolo(4,3-a)(1,5)benzodiazepine typically involves a heterocyclization reaction that forms the triazolo ring fused to the benzodiazepine structure. The key step is a cyclocondensation between appropriately substituted precursors under controlled conditions.
Starting Materials and Key Reagents
- 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine : A chlorinated pyrimidine derivative acting as a key electrophilic precursor.
- 4-Chloro-o-phenylenediamine : Provides the benzodiazepine core through condensation.
- Base (e.g., sodium or potassium carbonate) : Used to promote cyclization and facilitate heterocycle formation.
Stepwise Synthetic Procedure
| Step | Description | Conditions/Notes |
|---|---|---|
| 1 | Condensation of 4-chloro-o-phenylenediamine with 2,4-dichloro-5-(chloromethyl)-6-methylpyrimidine | Typically carried out under basic conditions to promote nucleophilic substitution and ring closure. |
| 2 | Cyclocondensation to form the triazolo ring | Controlled temperature to optimize yield and minimize side reactions. |
| 3 | Purification | Silica gel column chromatography using ethyl acetate and hexane mixtures as eluents. |
This method produces the fused triazolo-benzodiazepine core with the 2-thienyl substituent at the N-1 position and chloro and methyl substituents at defined positions on the benzodiazepine ring.
Catalytic and Solvent Systems
- The reaction is often performed in acetonitrile or similar polar aprotic solvents to facilitate the nucleophilic substitutions and cyclizations at ambient or slightly elevated temperatures.
- Catalysts such as H-MCM-22 have been reported to assist in related benzodiazepine syntheses, although specific catalytic systems for this compound focus on base-promoted cyclization.
- Reaction times vary but generally range from 1 to 3 hours until completion as monitored by thin-layer chromatography (TLC).
Reaction Monitoring and Yield Optimization
- Thin-layer chromatography (TLC) is used to monitor reaction progress, observing disappearance of reactant spots and appearance of product spots with characteristic retention factors (Rf ~0.4).
- Optimizing base concentration, temperature, and solvent volume is critical to maximize yield and purity.
- Post-reaction, the catalyst or base is removed by filtration, and the organic layer is concentrated before purification.
Comparative Summary of Preparation Methods
| Aspect | Description |
|---|---|
| Reaction Type | Heterocyclization via cyclocondensation |
| Key Precursors | 2,4-Dichloro-5-(chloromethyl)-6-methylpyrimidine and 4-chloro-o-phenylenediamine |
| Catalysts/Base | Basic conditions (e.g., carbonate bases), occasionally solid acid catalysts in related syntheses |
| Solvent | Acetonitrile or similar polar aprotic solvents |
| Temperature | Ambient to moderate heat (room temperature to ~50°C) |
| Reaction Time | 1–3 hours |
| Purification | Silica gel column chromatography (ethyl acetate/hexane) |
| Yield | Generally good to excellent (specific yields vary by conditions) |
Research Findings and Notes
- The preparation method emphasizes selectivity and mild conditions , avoiding harsh reagents to prevent decomposition or side reactions.
- The fused triazolo ring formation is critical for biological activity and requires careful control of reaction parameters.
- Literature on related benzodiazepine derivatives supports the robustness of the condensation-cyclization approach.
- No direct references were found for alternative synthetic routes such as metal-catalyzed or photochemical methods specifically for this compound, indicating the heterocyclization with chlorinated pyrimidine and o-phenylenediamine derivatives remains the standard.
Chemical Reactions Analysis
Types of Reactions
9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine undergoes several types of chemical reactions, including:
Substitution Reactions: Common reagents include halogenating agents and nucleophiles.
Cyclization Reactions: Involves the formation of the triazolo ring through cyclocondensation reactions.
Common Reagents and Conditions
Halogenating Agents: Used in substitution reactions to introduce or replace halogen atoms.
Cyclocondensation Reagents: Such as ortho esters, used in the formation of the triazolo ring.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the parent compound, which can exhibit different pharmacological properties.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 9-Chloro-5,6-dihydro-4-methyl-1-(2-thienyl)-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA in the central nervous system. This leads to its anxiolytic and sedative properties .
Comparison with Similar Compounds
Core Structural Variations
The triazolobenzodiazepine scaffold is shared among several pharmacologically active compounds, with differences arising from substituent groups and substitution patterns:
Pharmacokinetic and Metabolic Differences
Metabolism :
- The target compound’s 2-thienyl group may alter cytochrome P450-mediated metabolism compared to phenyl-substituted analogs like estazolam. For example, diazepam analogs undergo N-demethylation and hydroxylation (e.g., oxazepam formation) , but thienyl groups might favor alternative pathways.
- In contrast, estazolam and triazolam are metabolized to inactive hydroxylated derivatives, contributing to shorter half-lives .
- Toxicity: The LD₅₀ of the p-methoxyphenyl analog in mice is 650 mg/kg (oral), suggesting moderate acute toxicity . No direct toxicity data are available for the target compound, but structural similarities imply comparable or lower toxicity than triazolam (LD₅₀ ~ 1,000 mg/kg in rodents).
Receptor Binding and Activity
- GABAA Receptor Affinity :
- Triazolobenzodiazepines act as positive allosteric modulators of GABAA receptors. The 2-thienyl group in the target compound may enhance binding to α1-subunit-containing receptors, similar to zolpidem’s selectivity .
- Estazolam’s 6-phenyl group confers broader receptor subtype interactions, contributing to anxiolytic and anticonvulsant effects .
Key Research Findings
Computational Insights
Quantum mechanical studies on similar triazolobenzodiazepines reveal that substituents influence electron distribution and ring conformation. For instance, the boat conformation of the diazepine ring in ethyl 5,5-dichloro-3-(4-chlorophenyl)-3a-methyl-4a-phenyl-3a,4,4a,5-tetrahydro-3H-aziridino[2,1-d][1,2,4]triazolo[4,3-a][1,5]benzodiazepine-1-carboxylate stabilizes its interaction with hydrophobic receptor pockets . The target compound’s thienyl group may similarly optimize hydrophobic interactions.
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound’s anticonvulsant studies?
- Methodological Answer : Fit data to a four-parameter logistic model (Hill equation) using nonlinear regression. Assess goodness-of-fit via Akaike information criterion (AIC). For small sample sizes, apply bootstrapping to estimate confidence intervals. Use ANOVA with post-hoc Tukey tests to compare efficacy across dose groups. Replicate critical findings in orthogonal assays (e.g., PTZ-induced seizures vs. maximal electroshock) .
正主来啦~2022.05孟德尔随机化操作。去年的第一次操作课程没有加密,被各种转发。因为是第一次授课,也有不少瑕疵以及很多内容没有讲到。重点还是看高质量答疑!2:56:25
Q. How can researchers validate computational predictions of this compound’s metabolic stability?
- Methodological Answer : Compare in silico ADMET predictions (e.g., CYP450 metabolism via Schrödinger’s QikProp) with in vitro liver microsome assays. Use LC-MS/MS to quantify parent compound and metabolites. For in vivo validation, employ bile-duct cannulated rodent models to track biliary excretion. Cross-species comparisons (human vs. rat hepatocytes) enhance translational relevance .
Tables for Reference
Table 1 : Key Spectroscopic Data for Structural Confirmation
| Technique | Critical Peaks/Values | Functional Group/Feature Confirmed |
|---|---|---|
| ¹H NMR (500 MHz) | δ 7.85 (s, 1H, triazole-H) | Triazole ring substitution |
| HRMS (ESI+) | m/z 398.0521 [M+H]+ (calc. 398.0524) | Molecular formula verification |
| IR (KBr) | 1650 cm⁻¹ (C=N stretch) | Triazole and benzodiazepine backbone |
Table 2 : Optimization of Extraction Yield via DoE
| Variable | Low Level | High Level | Optimal Condition |
|---|---|---|---|
| Solvent Ratio | 1:1 | 3:1 | 2.5:1 (DCM:MeOH) |
| Sonication Time | 15 min | 45 min | 30 min |
| Temperature | 25°C | 50°C | 40°C |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
